[4-[(2-Bromophenyl)carbamoyl]phenyl] propanoate
Overview
Description
[4-[(2-Bromophenyl)carbamoyl]phenyl] propanoate is an organic compound characterized by the presence of a bromophenyl group, an amino carbonyl linkage, and a phenyl propionate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2-Bromophenyl)carbamoyl]phenyl] propanoate typically involves the following steps:
Formation of the Amino Carbonyl Intermediate: The reaction begins with the bromination of aniline to form 2-bromoaniline. This intermediate is then reacted with phosgene to form the corresponding isocyanate.
Coupling with Phenyl Propionate: The isocyanate intermediate is then reacted with phenyl propionate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[4-[(2-Bromophenyl)carbamoyl]phenyl] propanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield hydroxyl or amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
[4-[(2-Bromophenyl)carbamoyl]phenyl] propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [4-[(2-Bromophenyl)carbamoyl]phenyl] propanoate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the amino carbonyl linkage can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-bromophenyl)carbamate: Similar structure but with a carbamate linkage instead of a propionate.
4-(2-bromophenyl)urea: Contains a urea linkage, offering different reactivity and biological activity.
4-(2-bromophenyl)thiazole: Features a thiazole ring, providing distinct chemical properties.
Uniqueness
[4-[(2-Bromophenyl)carbamoyl]phenyl] propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both bromophenyl and propionate moieties allows for versatile chemical modifications and interactions.
Properties
IUPAC Name |
[4-[(2-bromophenyl)carbamoyl]phenyl] propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-2-15(19)21-12-9-7-11(8-10-12)16(20)18-14-6-4-3-5-13(14)17/h3-10H,2H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIDVQMNRBZCRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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